molecular formula C12H22N2O2S B2843469 N-tert-butyl-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide CAS No. 1351645-43-6

N-tert-butyl-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide

Cat. No.: B2843469
CAS No.: 1351645-43-6
M. Wt: 258.38
InChI Key: GSSSRWINBFOCHH-UHFFFAOYSA-N
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Description

N-tert-butyl-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide is a spirocyclic compound characterized by a unique heteroatom arrangement in its bicyclic framework. The spiro[4.5]decane core incorporates oxygen (1-oxa), sulfur (4-thia), and nitrogen (8-aza) atoms, with a tert-butyl carboxamide substituent at the 8-position. This structural complexity confers distinct physicochemical and pharmacological properties, making it a candidate for exploration in drug discovery, particularly for targets sensitive to heterocyclic modulation .

Properties

IUPAC Name

N-tert-butyl-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2S/c1-11(2,3)13-10(15)14-6-4-12(5-7-14)16-8-9-17-12/h4-9H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSSRWINBFOCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC2(CC1)OCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often require controlled temperatures and pressures to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more hydrogenated forms of the compound.

Scientific Research Applications

N-tert-butyl-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on understanding how the compound exerts its effects at the molecular level .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in heteroatom placement, substituents, and functional groups. Key examples include:

Compound Name Molecular Formula Molecular Weight Key Features Biological Relevance
N-tert-butyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide C₁₆H₂₆N₄O₃ 322.41 Oxadiazole ring at position 4; racemic mixture; logP = 1.81 Potential CNS activity due to moderate lipophilicity and polar surface area (65.5 Ų)
1-Oxa-8-azaspiro[4.5]decane-8-carboxamide,N-[7-methoxy-4-(4-morpholinyl)thiazolo[5,4-c]pyridin-2-yl]- C₂₀H₂₇N₅O₄S 433.52 Thiazolo-pyridine and morpholine substituents; sulfur inclusion Enhanced target affinity (e.g., kinase inhibition) due to extended π-system
2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide C₁₀H₁₄N₄O₃ 238.25 (est.) Two oxo groups; higher hydrogen bond acceptors (N=6) Reduced membrane permeability (logSw = -2.38) but improved solubility
tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate C₁₃H₂₁NO₄ 255.31 tert-butyl ester protecting group; ketone at position 1 Synthetic intermediate; lower steric hindrance for further derivatization

Physicochemical Properties

  • Lipophilicity : The target compound’s sulfur atom likely increases logP compared to oxygen-only analogs (e.g., logP = 1.81 in ’s oxadiazole derivative). However, the morpholine-containing analog () may exhibit lower logP due to polar oxygen atoms.
  • Polar Surface Area (PSA) : Compounds with additional hydrogen bond acceptors (e.g., 2,4-dioxo derivative in ) show higher PSA (>65 Ų), reducing blood-brain barrier penetration compared to the target compound.
  • Stereochemistry : Racemic mixtures (e.g., ) complicate pharmacokinetics, whereas enantiopure derivatives (if synthesized) could improve target specificity.

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